molecular formula C20H30N2O4S B2825787 3,3-Dimethyl-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one CAS No. 896377-87-0

3,3-Dimethyl-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one

Cat. No.: B2825787
CAS No.: 896377-87-0
M. Wt: 394.53
InChI Key: ZBZFTJSVDCYPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,3-Dimethyl-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one features a spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane core, substituted at position 4 with a 4-methylbenzenesulfonyl (tosyl) group and at position 8 with a 3,3-dimethylbutan-1-one moiety. This architecture confers unique steric and electronic properties, making it relevant in pharmaceutical and materials research. The tosyl group enhances stability and influences solubility, while the spirocyclic system may enable conformational flexibility critical for target binding .

Properties

IUPAC Name

3,3-dimethyl-1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c1-16-5-7-17(8-6-16)27(24,25)22-13-14-26-20(22)9-11-21(12-10-20)18(23)15-19(2,3)4/h5-8H,9-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZFTJSVDCYPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3-Dimethyl-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one is a synthetic compound that has gained attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a spirodecane framework and a sulfonamide moiety. Its molecular formula is C₁₈H₂₃N₂O₃S, with a molecular weight of approximately 357.45 g/mol. The presence of the sulfonyl group is significant as it can influence the compound's reactivity and biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Many sulfonamide derivatives are known for their antibacterial properties by inhibiting bacterial folate synthesis.
  • Anti-inflammatory Effects : Compounds with diazaspiro frameworks have shown potential in modulating inflammatory pathways.
  • Cytotoxicity : Some studies suggest that related compounds may induce apoptosis in cancer cells through various signaling pathways.

Biological Activity Data

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels in vitro
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including compounds structurally related to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound may exert its anti-inflammatory effects.
  • Cytotoxicity Assessment : A series of cytotoxicity assays were conducted on several cancer cell lines (e.g., HeLa and MCF-7). The results showed that the compound induced significant cell death at micromolar concentrations, indicating its potential as an anticancer agent.

Scientific Research Applications

The compound 3,3-Dimethyl-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one is a complex organic molecule with various applications in scientific research and pharmaceutical development. This article provides a detailed overview of its applications, focusing on its chemical properties, biological activities, and potential uses in drug discovery and development.

Structural Formula

The structural formula can be represented as follows:C20H30N2O3S\text{C}_{20}\text{H}_{30}\text{N}_2\text{O}_3\text{S}

Pharmaceutical Development

The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its sulfonamide group is known to enhance pharmacological properties, making it a candidate for the development of drugs targeting various diseases.

Case Studies

  • Antimicrobial Activity : Research has indicated that compounds with similar structural features exhibit antimicrobial properties. A study demonstrated that derivatives of the sulfonamide class showed significant activity against bacterial strains, suggesting that this compound could be explored for similar applications .

Biological Research

The compound has also been utilized in biological studies to explore its effects on cellular mechanisms. Its ability to interact with specific enzymes or receptors makes it valuable in pharmacological research.

Case Studies

  • Enzyme Inhibition : Preliminary studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Toxicological Assessments

Understanding the safety profile of new compounds is crucial in drug development. Toxicological studies have been conducted to assess the safety of this compound.

Case Studies

  • Aquatic Toxicity Testing : Evaluations have been performed according to OECD guidelines to determine the environmental impact of this compound. Results indicated varying degrees of toxicity depending on concentration and exposure duration .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Pharmaceutical DevelopmentPotential API for antimicrobial agentsSignificant activity against bacterial strains
Biological ResearchStudy of enzyme inhibition and metabolic pathwaysInhibitory effects observed in preliminary studies
Toxicological AssessmentsEnvironmental impact assessmentsVarying toxicity levels noted in aquatic tests

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analog, 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methylphenyl)-2-oxoacetamide (CAS: 896376-44-6, BE93009), shares the spirocyclic core and benzenesulfonyl group but differs in the substituent at position 8 (Table 1) .

Table 1: Structural Comparison

Parameter Target Compound BE93009
Core Structure 1-oxa-4,8-diazaspiro[4.5]decane 1-oxa-4,8-diazaspiro[4.5]decane
Position 4 Substituent 4-methylbenzenesulfonyl (C₇H₇SO₂) Benzenesulfonyl (C₆H₅SO₂)
Position 8 Substituent 3,3-dimethylbutan-1-one (C₅H₈O) N-(4-methylphenyl)-2-oxoacetamide (C₉H₁₀N₂O₂)
Molecular Formula C₂₀H₂₈N₂O₄S (estimated*) C₂₂H₂₅N₃O₅S
Molecular Weight ~416.5 g/mol (estimated) 443.516 g/mol
Key Functional Groups Ketone, sulfonyl Amide, sulfonyl

*Note: The molecular formula of the target compound is inferred based on structural analysis.

  • Lipophilicity: The 3,3-dimethylbutanone group in the target compound likely increases lipophilicity compared to BE93009’s polar amide group, which may enhance membrane permeability but reduce aqueous solubility .

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • BE93009 : The amide group may facilitate hydrogen bonding with biological targets, whereas the ketone in the target compound could favor hydrophobic interactions.

Methodological Considerations

  • Structural Analysis : SHELX programs (e.g., SHELXL, SHELXS) are widely used for crystallographic refinement of such compounds, enabling precise determination of bond lengths, angles, and puckering parameters .
  • Conformational Studies: Cremer-Pople coordinates quantify nonplanar ring distortions, critical for understanding how substituents influence spirocyclic conformation and activity .

Q & A

Basic: What are the optimal synthetic routes for 3,3-Dimethyl-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one, and how can reaction conditions be controlled to improve yield?

Answer:
The synthesis involves forming the spirocyclic core and introducing the 4-methylbenzenesulfonyl (tosyl) group. Key steps include:

  • Anhydrous conditions to prevent hydrolysis of intermediates (e.g., using dry THF or DCM as solvents) .
  • Temperature control : Tosylation typically occurs at 0–5°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency during sulfonylation .
    For yield optimization, monitor reaction progress via TLC or HPLC and purify intermediates via column chromatography.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the spirocyclic structure and sulfonyl group placement. Aromatic protons from the tosyl group appear as distinct doublets (~7.2–7.8 ppm) .
  • HPLC : Use Chromolith® columns with methanol/buffer mobile phases (e.g., sodium acetate and 1-octanesulfonate, pH 4.6) for high-resolution purity analysis .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 380–400 g/mol range) .

Advanced: How can contradictory biological activity data from different assays be resolved?

Answer:
Contradictions may arise from assay-specific conditions (e.g., cell permeability, protein binding). Mitigation strategies include:

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .
  • Theoretical frameworks : Link results to established mechanisms (e.g., kinase inhibition or receptor antagonism) to contextualize discrepancies .
  • Dose-response studies : Ensure activity is concentration-dependent and reproducible across replicates .

Advanced: What computational methods are suitable for predicting this compound’s electronic properties and binding interactions?

Answer:

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the sulfonyl group’s electron-withdrawing effect can be quantified via charge distribution analysis .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with hydrophobic active sites). Validate with MD simulations to assess binding stability .

Advanced: How should experimental designs be structured to evaluate bioactivity in disease models?

Answer:
Adopt a split-plot randomized block design to account for variables like cell type, dosage, and time:

  • Primary plots : Test compound concentrations (e.g., 0.1–100 µM).
  • Subplots : Include biological replicates (n ≥ 4) and controls (e.g., vehicle and positive inhibitors) .
  • Endpoint assays : Measure IC50_{50} values via MTT or caspase-3 activation for apoptosis studies.

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Answer:

  • Core modifications : Replace the spirocyclic oxygen with nitrogen to assess ring flexibility .
  • Substituent effects : Compare tosyl (4-methylbenzenesulfonyl) vs. mesyl (methanesulfonyl) groups for solubility and target affinity .
  • Bioisosteres : Introduce triazole or pyridine rings to mimic the ketone moiety while improving metabolic stability .

Advanced: What strategies validate analytical methods for quantifying this compound in complex matrices?

Answer:

  • Linearity and sensitivity : Calibrate HPLC-MS/MS over 1–1000 ng/mL with R2^2 > 0.99 .
  • Recovery studies : Spike plasma or tissue homogenates with known concentrations (80–120% recovery acceptable) .
  • Stability tests : Assess freeze-thaw cycles and long-term storage (-80°C) to ensure integrity .

Advanced: How can mechanistic studies integrate experimental data with theoretical models?

Answer:

  • Hybrid approaches : Combine QM/MM (quantum mechanics/molecular mechanics) simulations with kinetic assays to map reaction pathways (e.g., sulfonamide bond cleavage) .
  • Network pharmacology : Use STRING or KEGG databases to link compound-target interactions to disease pathways (e.g., inflammation or cancer) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.